ácido gálico y derivados
Gallic acid and its derivatives are a class of organic compounds widely recognized for their diverse biological activities. Gallic acid, with the molecular formula C7H6O5, is a polyphenol compound commonly found in nature. It has been extensively studied for its antioxidant, anti-inflammatory, and antiviral properties, making it valuable in pharmaceuticals and natural health products.
Derivatives of gallic acid include esters such as gallotannins and ellagic acid, which are structurally related but exhibit different chemical and biological activities. These compounds are often used in cosmetics due to their potential skin protective effects and anti-aging properties. Additionally, derivatives of gallic acid are explored for their applications in food preservation, owing to their natural preservative qualities.
The broad spectrum of bioactivity attributed to gallic acid and its derivatives makes them attractive candidates for a variety of therapeutic interventions. Their antioxidant properties contribute to combating oxidative stress, while their anti-inflammatory effects may help alleviate conditions associated with inflammation. The ongoing research into these compounds highlights their potential in developing novel drugs and health supplements.

Estructura | Nombre químico | CAS | MF |
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7-methoxy-1,3-dioxaindane-5-carboxylic acid | 526-34-1 | C9H8O5 |
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cytosporone P | 1224589-22-3 | C15H20O6 |
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Leonurine | 24697-74-3 | C14H21N3O5 |
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Cercidin | 135383-82-3 | C14H12O8 |
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Methyl 3,5-dihydroxy-4-methoxybenzoate | 24093-81-0 | C9H10O5 |
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11-O-(4-hydroxybenzoyl)bergenin | 189691-23-4 | C21H20O11 |
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Bergenin; 11-O-(3,4-Dihydroxy-5-methoxybenzoyl) | 1345042-41-2 | C22H22O13 |
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7,8-Dihydroxy-2-(2-hydroxypropyl)-4-oxo-4H-1-benzopyran-5-carboxylic acid; (S)-form, 7-Me ether, Me ester | 2185855-66-5 | C15H16O7 |
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cis-Pervilleine B | 392232-07-4 | C30H37NO10 |
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Bergenin | 477-90-7 | C14H16O9 |
Literatura relevante
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1. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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3. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296
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Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798
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